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Compound of Interest

Compound Name: Dipentyl carbonate

Cat. No.: B1330105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for dipentyl
carbonate, a significant organic compound with applications in various scientific fields. This

document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for dipentyl carbonate. It also outlines the standard experimental

protocols for acquiring such spectra, offering a valuable resource for researchers and

professionals in drug development and chemical analysis.

Spectral Data of Dipentyl Carbonate
The following sections present the predicted spectral data for dipentyl carbonate (C11H22O3,

Molar Mass: 202.29 g/mol ). This data is essential for the structural elucidation and

characterization of the molecule.

NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectrum (Predicted)

The predicted ¹H NMR spectrum of dipentyl carbonate shows distinct signals corresponding

to the different proton environments in the molecule.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.06 Triplet (t) 4H
-O-CH₂-CH₂-CH₂-

CH₂-CH₃

~1.65 Quintet 4H
-O-CH₂-CH₂-CH₂-

CH₂-CH₃

~1.34 Sextet 4H
-O-CH₂-CH₂-CH₂-

CH₂-CH₃

~0.91 Triplet (t) 6H
-O-CH₂-CH₂-CH₂-

CH₂-CH₃

¹³C NMR (Carbon-13) NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of dipentyl
carbonate.

Chemical Shift (ppm) Assignment

~155.0 C=O (Carbonyl)

~67.5 -O-CH₂-

~28.8 -O-CH₂-CH₂-

~28.1 -O-CH₂-CH₂-CH₂-

~22.3 -O-CH₂-CH₂-CH₂-CH₂-

~13.9 -CH₃

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For an alkyl carbonate like dipentyl carbonate, the

following characteristic absorption bands are expected.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2960-2850 Strong C-H (alkane) stretching

~1740 Strong C=O (carbonate) stretching

~1260 Strong C-O (ester) stretching

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of dipentyl carbonate would show the molecular ion peak and various

fragment ions, which are useful for determining the molecular weight and structure.

m/z (Mass-to-Charge Ratio) Interpretation

202 [M]⁺ (Molecular Ion)

159 [M - C₃H₇]⁺

131 [M - C₅H₁₁]⁺

103 [C₅H₁₁OCO]⁺

71 [C₅H₁₁]⁺

43 [C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

2.1.1. ¹H and ¹³C NMR Sample Preparation

Weigh approximately 5-10 mg of the liquid dipentyl carbonate sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.
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Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-

5 cm).

2.1.2. NMR Data Acquisition

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the

spectral width, acquisition time, relaxation delay, and number of scans.

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify

the spectrum and enhance sensitivity. A longer acquisition time and a greater number of

scans are generally required for ¹³C NMR due to the low natural abundance of the ¹³C

isotope.

2.2.1. Sample Preparation (Neat Liquid)

Place a drop of the liquid dipentyl carbonate onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin

film between the plates.

Ensure there are no air bubbles trapped in the liquid film.

2.2.2. IR Data Acquisition

Place the salt plate assembly into the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric and instrumental interferences.

Acquire the IR spectrum of the dipentyl carbonate sample.

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
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2.3.1. Sample Introduction

For a volatile liquid like dipentyl carbonate, direct injection or infusion into the ion source is

a common method.

A microliter syringe is used to introduce a small amount of the sample into the heated inlet of

the mass spectrometer, where it is vaporized.

2.3.2. MS Data Acquisition (Electron Ionization)

The vaporized sample molecules are introduced into the ion source.

In the ion source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

The resulting positive ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Spectroscopic Analysis
Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like dipentyl carbonate.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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